molecular formula C16H17N7O3 B11192841 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

Cat. No.: B11192841
M. Wt: 355.35 g/mol
InChI Key: MIUBDCOUQJZBDL-UHFFFAOYSA-N
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Description

4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE is a complex organic compound belonging to the class of imidazo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-aminopyrazole as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-AMINO-N-(4-ETHOXYPHENYL)-N-METHYLIMIDAZO[5,1-C][1,2,4]TRIAZINE-3,8-DICARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl and carboxamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

4-amino-3-N-(4-ethoxyphenyl)-8-N-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

InChI

InChI=1S/C16H17N7O3/c1-3-26-10-6-4-9(5-7-10)20-16(25)11-13(17)23-8-19-12(15(24)18-2)14(23)22-21-11/h4-8H,3,17H2,1-2H3,(H,18,24)(H,20,25)

InChI Key

MIUBDCOUQJZBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)NC)N

Origin of Product

United States

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